molecular formula C36H53NO13 B1675369 Lucimycin CAS No. 13058-67-8

Lucimycin

Cat. No.: B1675369
CAS No.: 13058-67-8
M. Wt: 707.8 g/mol
InChI Key: MUAOHYJGHYFDSA-QPXNHKGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lucimycin is synthesized by the bacterium Streptomyces lucensis. The biosynthetic gene cluster responsible for its production has been described in Streptomyces cyanogenus S136 . The synthesis involves the manipulation of the global regulatory gene adpA to elicit the silent lucensomycin biosynthetic pathway .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces lucensis under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Lucimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions include modified versions of this compound with enhanced antifungal properties or derivatives used for further scientific research .

Properties

13058-67-8

Molecular Formula

C36H53NO13

Molecular Weight

707.8 g/mol

IUPAC Name

(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1

InChI Key

MUAOHYJGHYFDSA-QPXNHKGHSA-N

Isomeric SMILES

CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lucimycin;  FI 1163;  FI-1163;  FI1163;  Antibiotic 1163 F.I.;  NSC 143257;  NS0-143257;  NSC143257;  Leusensomycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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